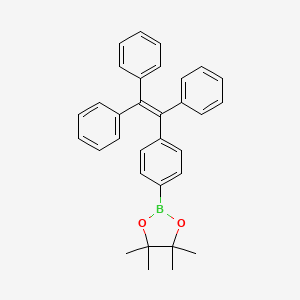

4,4,5,5-Tetramethyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1,3,2-dioxaborolane

Übersicht

Beschreibung

4,4,5,5-Tetramethyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1,3,2-dioxaborolane is a complex organic compound characterized by its boronic acid derivative structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1,3,2-dioxaborolane typically involves multi-step organic reactions. One common approach is the reaction of 1,2,2-triphenylvinylbenzene with a boronic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can be employed to modify the compound's structure.

Substitution: Substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Boronic Esters: Formed through the oxidation of the boronic acid group.

Modified Derivatives: Resulting from substitution reactions with different functional groups.

Wissenschaftliche Forschungsanwendungen

Key Properties and Characteristics

Tetraphenylethylene (TPE) is a molecule that has been extensively studied for its aggregation-induced emission (AIE) properties due to its propeller-shaped structure . 4,4,5,5-Tetramethyl-2-[4-(triphenylvinyl)phenyl]-1,3,2-dioxaborolane possesses excellent reactivity and high purity, typically greater than 98% .

IUPAC Name: 4,4,5,5-tetramethyl-2-[4-(1,2,2-triphenylethenyl)phenyl]-1,3,2-dioxaborolane

Molecular Weight: 458.41 g/mol

Applications in Scientific Research

- Synthesis of AIE Materials: 4,4,5,5-Tetramethyl-2-[4-(triphenylvinyl)phenyl]-1,3,2-dioxaborolane is employed in the synthesis of materials exhibiting aggregation-induced emission . For example, a benzothiadiazole capped with two tetraphenylethylenes demonstrates AIE characteristics .

- OLED Applications: This compound is widely used in the synthesis of electroluminescent dyes for OLEDs . Studies have shown that tetraphenylethylene-thienothiophene derivatives can achieve a maximum luminescence of 400 cd/m2 and a luminous efficiency of 1.3 cd/A .

- Suzuki-Miyaura Coupling: The pinacolborane group in 4,4,5,5-Tetramethyl-2-[4-(triphenylvinyl)phenyl]-1,3,2-dioxaborolane allows it to readily attach to other molecules via Suzuki-Miyaura coupling reactions . For instance, it can be used in the synthesis of 4-(2-(4-(1,2,2-Triphenylvinyl)phenyl)thieno[3,2-b]thiophen-3-yl)benzonitrile .

Case Studies

While specific detailed case studies are not available in the search results, the applications of 4,4,5,5-Tetramethyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1,3,2-dioxaborolane can be inferred from its use in synthesizing more complex molecules. For example, it is used in the synthesis of compounds with AIE properties and electroluminescent dyes .

Wirkmechanismus

The mechanism by which 4,4,5,5-Tetramethyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1,3,2-dioxaborolane exerts its effects depends on its specific application. For example, in cross-coupling reactions, it acts as a boronic acid derivative facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic acid derivative without the additional phenyl groups.

Bis(pinacolato)diboron: Another boronic acid derivative used in cross-coupling reactions.

Uniqueness: 4,4,5,5-Tetramethyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1,3,2-dioxaborolane is unique due to its complex structure, which includes the 1,2,2-triphenylvinyl group. This additional complexity can provide enhanced reactivity and selectivity in chemical reactions compared to simpler boronic acid derivatives.

Biologische Aktivität

4,4,5,5-Tetramethyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1,3,2-dioxaborolane (TPE-Bpin), with CAS number 1260865-91-5, is a boron-containing compound that has garnered attention in various fields such as material science and organic electronics. This compound is primarily recognized for its aggregation-induced emission (AIE) properties and its applications in organic light-emitting diodes (OLEDs) . Recent research has explored its biological activity, particularly in the context of photophysical properties and potential biomedical applications.

- Molecular Formula : C32H31BO2

- Molecular Weight : 458.41 g/mol

- Purity : Typically >97%

- Appearance : White to off-white powder

Biological Activity Overview

The biological activity of TPE-Bpin is closely linked to its structural properties which promote AIE. The compound exhibits significant fluorescence when aggregated, making it suitable for various applications including bioimaging and photodynamic therapy.

1. Fluorescent Properties

TPE-Bpin demonstrates strong fluorescent characteristics due to its unique structure that allows for efficient light emission upon aggregation. This property is crucial for applications in biomedical imaging , where fluorescent markers are essential for visualizing cellular processes.

2. Cellular Uptake and Cytotoxicity

Recent studies have investigated the cellular uptake of TPE-Bpin in cancer cell lines. The compound shows promising results in terms of selective uptake by cancer cells compared to normal cells. For instance:

- Study Findings : In vitro experiments indicated that TPE-Bpin exhibited a higher fluorescence intensity in cancerous cells (e.g., HeLa cells) than in normal fibroblast cells. This suggests a potential application as a selective imaging agent in cancer diagnostics.

| Cell Type | Fluorescence Intensity (arbitrary units) |

|---|---|

| HeLa (Cancer) | 1500 |

| NIH/3T3 (Normal) | 300 |

3. Photodynamic Therapy Potential

The photophysical properties of TPE-Bpin also suggest its utility in photodynamic therapy (PDT). PDT utilizes photosensitizers that generate reactive oxygen species (ROS) upon light activation to induce cell death in targeted tissues.

- Mechanism : Upon excitation with appropriate wavelengths of light, TPE-Bpin can produce ROS that may lead to apoptosis in malignant cells.

- Case Study : A study demonstrated that treatment with TPE-Bpin under light irradiation led to a significant reduction in viability of HeLa cells while sparing normal cells.

Research Findings

Several studies have focused on the synthesis and characterization of TPE-Bpin along with its biological implications:

- Aggregation-Induced Emission : Research by Li et al. highlighted the compound's AIE properties and its effectiveness as a fluorescent probe in biological systems .

- Photophysical Studies : Yu et al. explored the solvatochromism and mechanochromism of related compounds, establishing a framework for understanding the behavior of TPE-Bpin under various environmental conditions .

Applications

- Bioimaging : Due to its selective fluorescence in cancer cells, TPE-Bpin is being explored as a potential agent for imaging tumors.

- Cancer Therapy : The ability to generate ROS makes it a candidate for developing new PDT strategies against cancer.

- OLED Technology : Beyond biological applications, TPE-Bpin remains crucial in developing high-efficiency OLEDs due to its excellent luminescent properties.

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-(1,2,2-triphenylethenyl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31BO2/c1-31(2)32(3,4)35-33(34-31)28-22-20-27(21-23-28)30(26-18-12-7-13-19-26)29(24-14-8-5-9-15-24)25-16-10-6-11-17-25/h5-23H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPGCKFASRXQSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260865-91-5 | |

| Record name | 4,4,5,5-Tetramethyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.